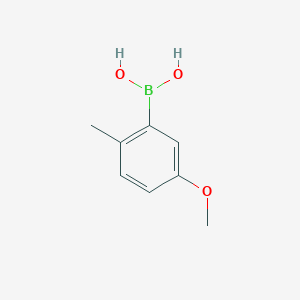

(5-Methoxy-2-methylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

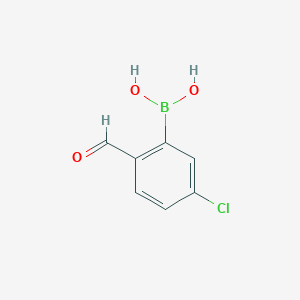

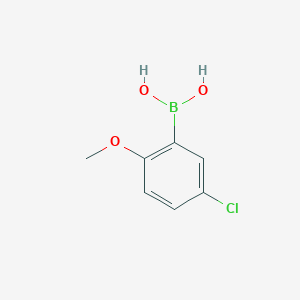

“(5-Methoxy-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H11BO3 . It is a white solid and is used as a reactant for coupling reactions and the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which are potential antitumors and radioprotectants .

Synthesis Analysis

Boronic acids, including “(5-Methoxy-2-methylphenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular weight of “(5-Methoxy-2-methylphenyl)boronic acid” is 165.98 g/mol . The InChI code is 1S/C8H11BO3/c1-6-3-4-7 (12-2)5-8 (6)9 (10)11/h3-5,10-11H,1-2H3 , and the canonical SMILES is B (C1=C (C=CC (=C1)OC)C) (O)O .Chemical Reactions Analysis

Boronic acids, such as “(5-Methoxy-2-methylphenyl)boronic acid”, are used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“(5-Methoxy-2-methylphenyl)boronic acid” is a white solid . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 49.7 Ų .Applications De Recherche Scientifique

Cross-Coupling Reactions

(5-Methoxy-2-methylphenyl)boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds. This reaction is known for its mild conditions and functional group tolerance, making it suitable for creating a wide range of products including pharmaceuticals and polymers .

Synthesis of Molecular Switches

This compound is used in the synthesis of 9,10-diarylanthracenes, which act as molecular switches. These switches have potential applications in molecular electronics, where they can be used to control electronic properties .

Sensing Applications

Boronic acids, including (5-Methoxy-2-methylphenyl)boronic acid, can be used to create fluorescent sensors. These sensors are capable of detecting catechol and its amino-derivatives such as dopamine, DOPA, and DOPAC, which are significant in biomedical research and diagnostics .

Medicinal Chemistry

In medicinal chemistry, boronic acids are valuable for their role in the development of therapeutic agents. They are involved in the creation of compounds with potential pharmacological activities .

Polymer and Optoelectronics Materials

The derivatives of boronic acids are used in the creation of materials for polymer and optoelectronics applications. Their unique properties contribute to advancements in material sciences .

Catalysis

Borinic acids and their derivatives serve as catalysts in various chemical reactions. Their ability to facilitate transformations under mild conditions is crucial for efficient and sustainable chemical processes .

Orientations Futures

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising results of boronic acids in medicinal chemistry, it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .

Mécanisme D'action

- Boronic acids, including (5-Methoxy-2-methylphenyl)boronic acid, can form reversible complexes with diols (such as sugars) through boron-oxygen interactions. These interactions are essential for their biological activity .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

(5-methoxy-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5,10-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQJFILPCCJEGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590733 |

Source

|

| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

617689-07-3 |

Source

|

| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.